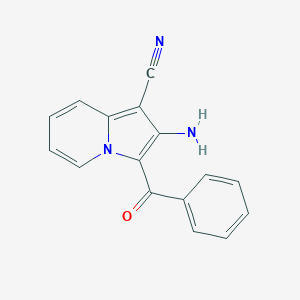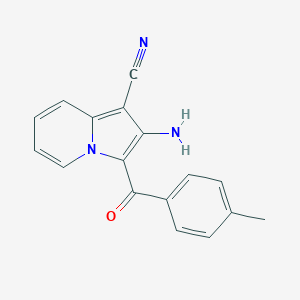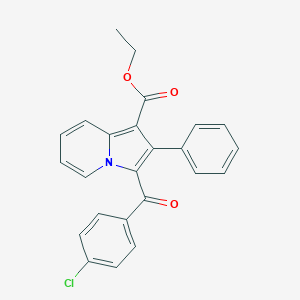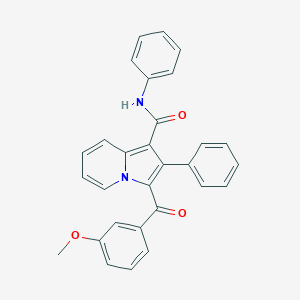![molecular formula C14H4Cl2F6N4S3 B428113 3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 303994-41-4](/img/structure/B428113.png)
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and sulfur-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step usually involves the use of trifluoromethylating agents under controlled conditions.
Formation of the thiadiazole ring: This can be synthesized through the reaction of thiosemicarbazide with appropriate reagents.
Coupling reactions: The final step involves coupling the pyridine and thiadiazole rings through sulfanyl linkages, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.
化学反応の分析
Types of Reactions
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine: shares similarities with other halogenated pyridine and thiadiazole derivatives.
Uniqueness
Structural uniqueness: The presence of multiple halogen atoms and sulfur-containing heterocycles makes this compound unique.
Functional uniqueness: Its specific chemical properties and potential biological activities distinguish it from other similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications highlight its importance in advancing knowledge and technology.
特性
IUPAC Name |
2,5-bis[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F6N4S3/c15-7-1-5(13(17,18)19)3-23-9(7)27-11-25-26-12(29-11)28-10-8(16)2-6(4-24-10)14(20,21)22/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJDAFGTOPCFFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NN=C(S2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F6N4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(trifluoromethyl)benzyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428030.png)
![2-Pyridin-2-ylmethyl-benzo[de]isoquinoline-1,3-dione](/img/structure/B428033.png)
![2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428036.png)
![2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428037.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,4-dichlorophenylcarbamate](/img/structure/B428038.png)
![5-nitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428042.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-(trifluoromethyl)phenylcarbamate](/img/structure/B428043.png)
![6-chloro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428044.png)
![6-chloro-2-(2-thienylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428046.png)
![5-nitro-2-(1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428047.png)




